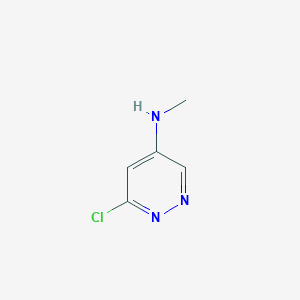
1-Bromo-2-methoxy-4-isopropoxybenzene
Vue d'ensemble
Description
1-Bromo-2-methoxy-4-isopropoxybenzene, also known as Bromo-MI, is a chemical compound that has been extensively studied for its scientific research applications. Bromo-MI is a derivative of the compound Methoxymethyl-4-isopropoxybenzene, which is commonly used as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methoxy-4-isopropoxybenzene as a ligand involves the coordination of the metal ion with the oxygen atoms of the methoxy and isopropoxy groups. This results in the formation of a stable complex, which can undergo various chemical reactions depending on the nature of the metal ion.
Biochemical and Physiological Effects:
This compound has also been studied for its potential biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Bromo-2-methoxy-4-isopropoxybenzene is its ability to form stable complexes with various metal ions, making it a versatile ligand for use in various applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Bromo-2-methoxy-4-isopropoxybenzene. One potential area of research is the development of this compound-based sensors for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new ligands with unique properties and applications.
Applications De Recherche Scientifique
1-Bromo-2-methoxy-4-isopropoxybenzene has been widely used in scientific research for its ability to act as a ligand for various metal ions. It has been shown to form stable complexes with copper, nickel, and zinc ions, which can be used in various applications such as catalysis, sensing, and imaging.
Propriétés
IUPAC Name |
1-bromo-2-methoxy-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKTUFRISJBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



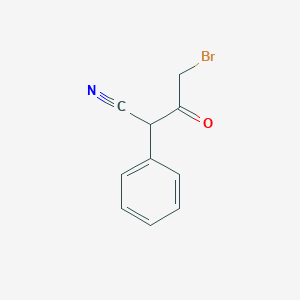
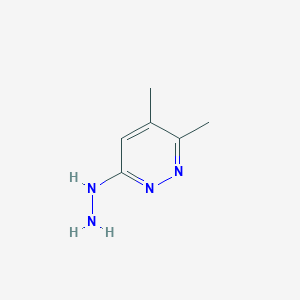
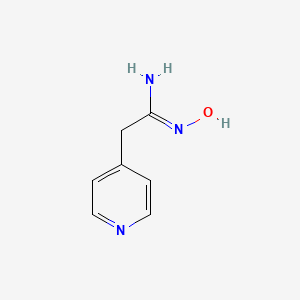

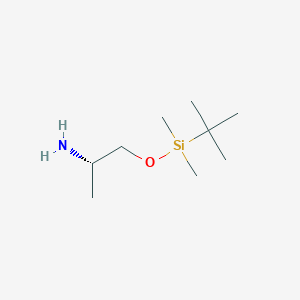

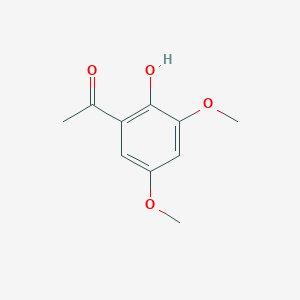
![5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3246188.png)

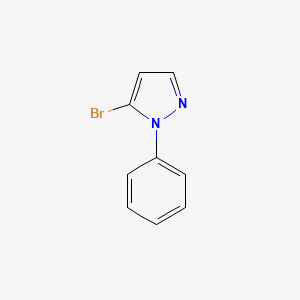

![(1S)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B3246210.png)
